![molecular formula C20H21N3O2S B4183743 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide
説明
2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide, commonly known as TDZ, is a synthetic compound that has been widely used in scientific research. TDZ is a member of the thiadiazole family and has various applications in biochemical and physiological studies.
作用機序
The mechanism of action of TDZ is not fully understood, but it is believed to act as a cytokinin-like compound in plants. Cytokinins are plant hormones that regulate cell division and differentiation, and TDZ has been shown to have similar effects. TDZ has also been found to inhibit the activity of enzymes involved in the degradation of cytokinins, leading to an accumulation of these hormones and promoting plant growth and development.
Biochemical and Physiological Effects
TDZ has various biochemical and physiological effects that have been studied extensively in plants. TDZ has been shown to induce the formation of adventitious roots and shoots in plant tissue culture, making it useful in the production of transgenic plants. TDZ has also been found to promote the growth of axenic cultures of fungi, such as Aspergillus niger, and has been used in the production of fungal secondary metabolites.
実験室実験の利点と制限
One of the advantages of using TDZ in lab experiments is its ability to induce the formation of shoots and roots in plant tissue culture, making it useful in plant biotechnology research. Furthermore, TDZ has been used in the regeneration of plants from tissue cultures, such as in the production of transgenic plants. However, one limitation of using TDZ is its potential toxicity to plants at high concentrations, which can lead to tissue damage and reduced growth.
将来の方向性
There are several future directions for research on TDZ. One area of research is the development of new TDZ analogs with improved efficacy and reduced toxicity. Furthermore, the mechanism of action of TDZ in plants is not fully understood, and further studies are needed to elucidate its effects on cytokinin signaling pathways. Additionally, TDZ has potential applications in the production of fungal secondary metabolites, and further research is needed to explore this area. Finally, TDZ has been shown to have potential as an antifungal agent, and further studies are needed to investigate its efficacy in this area.
Conclusion
In conclusion, TDZ is a synthetic compound that has various applications in scientific research, including plant biotechnology, fungal secondary metabolite production, and antifungal activity. TDZ has been shown to induce the formation of shoots and roots in plant tissue culture, making it useful in the production of transgenic plants. However, TDZ has potential toxicity to plants at high concentrations, which can lead to tissue damage and reduced growth. Further research is needed to explore the potential applications of TDZ and to develop new analogs with improved efficacy and reduced toxicity.
科学的研究の応用
TDZ has been widely used in scientific research for its various applications. One of the primary applications of TDZ is in the study of plant growth and development. TDZ has been shown to induce the formation of shoots and roots in plant tissue culture, making it useful in plant biotechnology research. Furthermore, TDZ has been used in the regeneration of plants from tissue cultures, such as in the production of transgenic plants.
特性
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14(18(24)22-19-23-21-13-26-19)25-17-11-9-16(10-12-17)20(2,3)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWRISIRKYUWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-ethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183673.png)
![2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4183686.png)
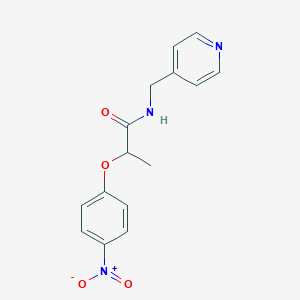
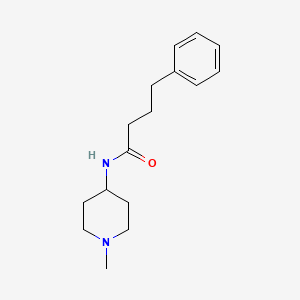
![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)
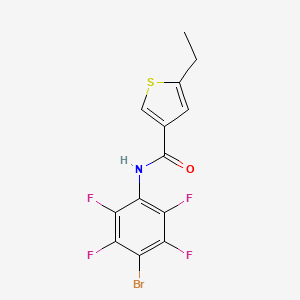
![4-[(5-bromo-2-thienyl)carbonyl]morpholine](/img/structure/B4183712.png)
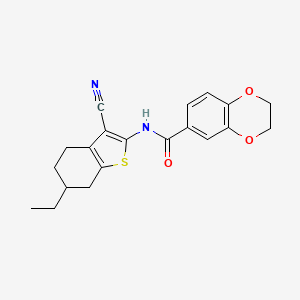
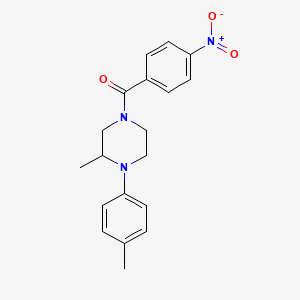
![N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)

